molecular formula C8H13NO B12829877 (1S,2R)-2-hydroxycycloheptane-1-carbonitrile

(1S,2R)-2-hydroxycycloheptane-1-carbonitrile

Cat. No.: B12829877
M. Wt: 139.19 g/mol
InChI Key: UUKOIADLIKOKAF-JGVFFNPUSA-N
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Description

(1S,2R)-2-hydroxycycloheptane-1-carbonitrile is a chiral cycloheptane derivative of interest in synthetic and medicinal chemistry. Its molecular formula is C8H13NO . The compound features a seven-membered carbocyclic ring with two stereochemically defined functional groups: a nitrile (CN) and an adjacent hydroxy (OH) group, making it a valuable scaffold for the synthesis of more complex, optically active molecules. This compound is intended for research applications as a chiral building block or synthetic intermediate. The presence of both a nitrile group, which can be converted into carboxylic acids, amides, or amines, and a hydroxy group, which can participate in further functionalization or serve as a stereocontrolling element, makes it a versatile precursor. Researchers can leverage its structure in the exploration of new chemical spaces, particularly in the development of pharmaceuticals and agrochemicals where the cycloheptane ring system is a less common but strategically important motif. Its stereochemistry is critical for studies in asymmetric synthesis and for creating target molecules with high enantiopurity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1S,2R)-2-hydroxycycloheptane-1-carbonitrile

InChI

InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2/t7-,8+/m0/s1

InChI Key

UUKOIADLIKOKAF-JGVFFNPUSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)C#N

Canonical SMILES

C1CCC(C(CC1)O)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Route

  • Stereoselective Cyanohydrin Formation:

    • Starting from cycloheptanone, treatment with a cyanide source under chiral catalyst conditions (e.g., chiral amines or metal complexes) yields the cyanohydrin intermediate with controlled stereochemistry at C1 and C2.
    • The reaction typically proceeds via nucleophilic attack of cyanide on the carbonyl carbon, followed by protonation to form the hydroxyl group.
  • Stereochemical Control:

    • Use of chiral ligands or organocatalysts (e.g., proline derivatives, BINOL-based catalysts) ensures the (1S,2R) configuration.
    • Temperature, solvent polarity, and catalyst loading are optimized to maximize enantiomeric excess (ee).
  • Purification:

    • Chromatographic techniques (chiral HPLC or preparative TLC) separate stereoisomers.
    • Crystallization may be employed if the compound forms suitable crystals.

Alternative Approaches

  • Asymmetric Reduction of α-ketonitriles:

    • Reduction of 2-keto-cycloheptanecarbonitrile using chiral reducing agents (e.g., CBS catalyst) to yield the hydroxycarbonitrile with defined stereochemistry.
  • Biocatalytic Methods:

    • Enzymatic reduction or hydroxylation using ketoreductases or monooxygenases can provide high stereoselectivity under mild conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyanohydrin formation Cycloheptanone + KCN or TMSCN, chiral catalyst, solvent (e.g., THF, MeOH), 0–25 °C Control of stereochemistry critical; low temperature favors selectivity
Asymmetric reduction α-Ketonitrile + chiral reducing agent (e.g., CBS catalyst), solvent (toluene), 0 °C to RT High enantioselectivity achievable; requires inert atmosphere
Biocatalytic hydroxylation Substrate + ketoreductase enzyme, buffer pH 7–8, 25–37 °C Environmentally friendly; scalable

Analytical and Purity Data

  • Purity: Typically >95% enantiomeric purity achievable with optimized catalysts.
  • Characterization: Confirmed by NMR (¹H, ¹³C), chiral HPLC, and optical rotation.
  • Physical state: Usually isolated as a liquid or crystalline solid depending on substituents and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Chiral cyanohydrin synthesis Cycloheptanone + KCN + chiral catalyst Direct, stereoselective Requires careful catalyst design
Asymmetric reduction α-Ketonitrile + CBS catalyst High stereoselectivity Sensitive to moisture/air
Biocatalysis Enzymes + mild aqueous conditions Green chemistry, mild conditions Enzyme availability, scale-up

Research Findings and Notes

  • Studies on cyclopentane and cyclohexane analogs demonstrate that chiral cyanohydrin formation is a robust method for preparing hydroxycarbonitriles with high stereochemical control, suggesting applicability to cycloheptane systems.
  • Optimization of catalyst structure and reaction parameters is essential to achieve the (1S,2R) stereochemistry specifically.
  • Biocatalytic methods are gaining traction due to their environmental benefits and high selectivity, though industrial scalability requires further development.
  • Purification and stereochemical confirmation rely heavily on chiral chromatographic techniques and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-hydroxycycloheptane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cycloheptanone derivatives.

    Reduction: Formation of cycloheptane-1-amine derivatives.

    Substitution: Formation of cycloheptane derivatives with various functional groups.

Scientific Research Applications

Applications in Organic Synthesis

(1S,2R)-2-hydroxycycloheptane-1-carbonitrile serves as an important intermediate in organic synthesis. Its applications include:

  • Building Block for Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents due to its chiral nature, which allows for the creation of optically active compounds essential for drug efficacy.
  • Synthesis of Analogues : It has been employed as a precursor for synthesizing analogues of existing drugs, enhancing their pharmacological profiles. For instance, research has shown its utility in creating derivatives that exhibit improved activity against viral infections such as hepatitis B virus (HBV) .

Case Study 1: Synthesis of Entecavir Analogues

A recent study highlighted the use of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile in developing novel entecavir analogues. These analogues demonstrated potent anti-HBV activity, significantly improving upon the original compound's efficacy against resistant strains .

CompoundEC50 (nM)CC50 (μM)Activity
EntecavirControlControlReference
(E)-61.293High
(Z)-6>600>100Low

This table summarizes the biological evaluation results, indicating that structural modifications using (1S,2R)-2-hydroxycycloheptane-1-carbonitrile can lead to significant improvements in antiviral activity.

Case Study 2: Asymmetric Synthesis

In another study focusing on asymmetric synthesis, researchers utilized (1S,2R)-2-hydroxycycloheptane-1-carbonitrile to construct various stereoisomers of amino acids. The methodology involved stereoselective alkylation processes that leveraged the compound's chiral properties to yield high-purity products .

Interaction Studies

Research into the interaction studies of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile is crucial for understanding its biological roles. Investigations may focus on:

  • Pharmacological Potential : Exploring how this compound interacts with biological targets can provide insights into its therapeutic applications.
  • Mechanistic Studies : Understanding its mechanism of action can guide further development in medicinal chemistry.

Comparison with Related Compounds

To highlight the uniqueness of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeKey FeaturesUnique Aspects
(1S,2R)-2-hydroxycyclopentane-1-carbonitrileCyclopentane ringSmaller ring sizeMore constrained geometry compared to cycloheptane
(1S,3R)-3-hydroxycyclohexane-1-carbonitrileCyclohexane ringHydroxyl group at different positionDifferent stereochemistry affects reactivity
(1S,3R)-3-amino-cyclopentane-1-carbonitrileCyclopentane ringPresence of amino groupPotential for different biological interactions

This table illustrates how the stereochemistry and functional groups contribute to distinct chemical properties and potential applications.

Mechanism of Action

The mechanism of action of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the compound’s stereochemistry plays a crucial role in determining its binding affinity and reactivity with the enzyme’s active site. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

(1R,2S)-2-Hydroxycyclopentanecarbonitrile

  • Structure : 5-membered cyclopentane ring with hydroxyl (C2) and nitrile (C1) groups.
  • Key Properties :
    • Density: 1.09 g/cm³
    • Boiling point: 255.9°C at 760 mmHg
    • IR: Broad O–H stretch (~3350 cm⁻¹) and nitrile peak (~2240 cm⁻¹, inferred from similar compounds in ) .
  • Stereochemical Impact : The (1R,2S) configuration introduces distinct dipole interactions, affecting solubility and crystallization behavior compared to the cycloheptane analog.

(1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile

  • Structure : 6-membered cyclohexane ring with methyl (C2), ketone (C3), and nitrile (C1) groups.
  • Key Properties :
    • Crystal Orthorhombic system (P2₁2₁2₁), unit cell dimensions a = 5.2892 Å, b = 10.7213 Å, c = 19.559 Å .
    • Steric Effects: The bulky prop-1-en-2-yl substituent at C5 increases steric hindrance, reducing reactivity in nucleophilic additions compared to the less-substituted cycloheptane derivative.

2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E)

  • Structure : Chromene ring fused with a nitrile and hydroxyl group.
  • Key Properties :
    • Melting point: 223–227°C
    • IR: –NH₂ (3464 cm⁻¹), –CN (2204 cm⁻¹), and aromatic –CH (3192 cm⁻¹) stretches .

Substituent and Ring-Size Effects

Ring Size and Conformational Flexibility

  • Cyclopentane (5-membered) : High ring strain results in enhanced reactivity in ring-opening reactions (e.g., nucleophilic attack at the nitrile group) .
  • Cycloheptane (7-membered) : Increased conformational flexibility may improve binding affinity in enzyme-active sites compared to smaller rings.
  • Cyclohexane (6-membered) : Intermediate strain and chair conformations stabilize derivatives like the ketone-substituted compound in .

Functional Group Interactions

  • Hydroxyl vs. Ketone: The hydroxyl group in (1S,2R)-2-hydroxycycloheptane-1-carbonitrile enables hydrogen bonding, whereas ketone-containing analogs (e.g., ) participate in keto-enol tautomerism, altering acidity and reactivity .
  • Nitrile Group : All compounds exhibit strong IR absorption near 2200–2240 cm⁻¹, consistent with C≡N stretching (e.g., ) .

Stereochemical Comparisons

Compound Configuration Impact on Properties
(1S,2R)-2-Hydroxycycloheptane-1-carbonitrile 1S,2R Diastereomeric interactions influence melting points and chiral recognition in catalysis.
(1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carbonitrile Racemic mixture Reduced enantiomeric purity (dr = 65:35) limits use in asymmetric synthesis .
(1R,2S)-2-Hydroxycyclopentanecarbonitrile 1R,2S Stereospecific hydrogen bonding dictates solubility in polar solvents .

Data Tables

Table 1. Physicochemical Properties of Selected Cyclic Carbonitriles

Compound Molecular Formula Ring Size Melting Point (°C) Boiling Point (°C) Density (g/cm³) IR ν(C≡N) (cm⁻¹)
(1S,2R)-2-Hydroxycycloheptane-1-carbonitrile C₈H₁₃NO 7 ~2218 (inferred)
(1R,2S)-2-Hydroxycyclopentanecarbonitrile C₆H₉NO 5 255.9 1.09 ~2240 (inferred)
Compound 1E (Chromene derivative) C₁₇H₁₄N₂O₂ 223–227 2204

Biological Activity

(1S,2R)-2-hydroxycycloheptane-1-carbonitrile is an organic compound characterized by its unique stereochemistry and functional groups. Its molecular formula is C6_6H9_9NO, with a molecular weight of approximately 111.14 g/mol. The compound features a cycloheptane structure with a hydroxyl group at the second carbon and a carbonitrile group at the first carbon. This configuration influences its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and biological research.

The stereochemistry of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile allows it to participate in various chemical reactions that are significant for its biological activity. The presence of both hydroxyl and carbonitrile groups enables interactions with biological targets through hydrogen bonding and nucleophilic attacks.

Biological Activity Overview

Research into the biological activity of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile has revealed several potential applications:

  • Antiviral Properties : Preliminary studies suggest that compounds with similar structures may exhibit antiviral effects, particularly against influenza viruses by inhibiting neuraminidase activity .
  • Metabolic Pathways : The compound may play a role in metabolic pathways involving amino acids and proteins, contributing to various physiological processes .
  • Antioxidant Activity : There is evidence suggesting that this compound could possess antioxidant properties, which help mitigate oxidative stress in cells .

Case Studies

Although direct case studies specifically on (1S,2R)-2-hydroxycycloheptane-1-carbonitrile are scarce, research on structurally similar compounds indicates potential therapeutic roles:

  • Neuraminidase Inhibitors : Compounds with similar configurations have been studied for their ability to inhibit neuraminidase in influenza viruses, leading to decreased viral replication and improved outcomes in infected models .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeKey FeaturesUnique Aspects
(1S,2R)-2-hydroxycycloheptane-1-carbonitrileCycloheptane ringHydroxyl and carbonitrile groupsPotential antiviral properties due to neuraminidase inhibition
(1S,2R)-3-hydroxycyclohexane-1-carbonitrileCyclohexane ringHydroxyl group at different positionGreater flexibility may influence biological interactions
(1R,2S)-2-hydroxycyclopentane-1-carbonitrileCyclopentane ringSmaller ring sizeMore constrained geometry compared to cycloheptane

Q & A

Q. What are the key considerations for synthesizing (1S,2R)-2-hydroxycycloheptane-1-carbonitrile with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries. Asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control. Reaction monitoring via chiral HPLC or polarimetry is critical to assess enantiomeric excess . For cyclopropane analogs, isotopic labeling (e.g., deuterated precursors) has been used to track stereochemical fidelity, suggesting analogous strategies for cycloheptane systems . Purification via recrystallization or chiral column chromatography is recommended to isolate the desired diastereomer .

Q. What spectroscopic techniques are essential for confirming the absolute configuration of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for absolute configuration determination, as demonstrated for structurally related carbonitriles (e.g., orthorhombic crystal systems with defined unit cell parameters) . Complementary methods include vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), which correlate experimental spectra with computational models (e.g., density functional theory). Nuclear Overhauser effect (NOE) NMR experiments can resolve spatial proximity of substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on safety data for structurally similar nitriles:
  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid dermal/oral exposure .
  • Store in tightly sealed containers under inert atmosphere to prevent moisture absorption or degradation .
  • Follow acute toxicity protocols (Category 4 for oral/dermal/inhalation routes), including immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing the stereochemistry of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering in cycloheptane). Strategies include:
  • Variable-temperature NMR to identify conformational exchange .
  • Comparative analysis of coupling constants (JJ) with DFT-calculated dihedral angles .
  • Isotopic labeling (e.g., 13C^{13}\text{C} or 2H^{2}\text{H}) to simplify spectra and assign stereochemical environments .

Q. What strategies optimize reaction yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Step 1 : Optimize ring-closing steps (e.g., strain-driven cyclization) using Lewis acids (e.g., BF3_3-OEt2_2) to stabilize intermediates .
  • Step 2 : Employ kinetic control in nitrile formation (e.g., Rosenmund-von Braun reaction) with Pd catalysts .
  • Step 3 : Monitor reaction progress via inline IR or mass spectrometry to minimize side products .

Q. How does the spatial arrangement of substituents influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : The hydroxy group at C2 and nitrile at C1 create steric and electronic effects:
  • Steric effects : The cycloheptane ring’s chair-like conformation directs nucleophiles to the less hindered face (e.g., equatorial attack) .
  • Electronic effects : Hydrogen bonding between the hydroxyl and nitrile groups polarizes the C≡N bond, enhancing electrophilicity at the nitrile carbon . Computational modeling (e.g., NBO analysis) can quantify charge distribution .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in reaction pathway studies?

  • Methodological Answer :
  • Scenario : DFT-predicted transition states may conflict with observed stereochemical outcomes.
  • Resolution : Incorporate solvent effects (e.g., COSMO-RS model) and explicit solvation in simulations . Validate with kinetic isotope effects (KIE) or Hammett plots to refine mechanistic hypotheses .

Research Applications

Q. What role could this compound play in studying enzyme-substrate interactions in fluorinated antibiotic biosynthesis?

  • Methodological Answer : The hydroxyl and nitrile groups mimic intermediates in fluorinated natural product pathways (e.g., nucleocidin). Use as a substrate analog to probe fluorinase activity via 19F^{19}\text{F}-NMR or X-ray crystallography .

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